An In-depth Technical Guide on the Physicochemical Properties of 8-Bromo-4-methylquinoline and Related Isomers
An In-depth Technical Guide on the Physicochemical Properties of 8-Bromo-4-methylquinoline and Related Isomers
Core Physicochemical Properties
The functional groups of a molecule—in this case, the quinoline core, a bromine atom, and a methyl group—dictate its chemical behavior, reactivity, and potential biological activity. The precise positioning of these substituents significantly influences properties such as boiling point, solubility, and electronic distribution. Due to the prevalence of data for the 4-bromo-8-methyl isomer, its properties are presented below for comparative analysis.
Data Presentation: A Comparative Summary
The following table summarizes the key physicochemical data for 4-Bromo-8-methylquinoline and its parent methylquinoline structures. This comparative approach allows for an understanding of the effects of bromination on the quinoline scaffold.
| Property | 4-Bromo-8-methylquinoline | 8-Methylquinoline | 4-Methylquinoline (Lepidine) |
| Molecular Formula | C₁₀H₈BrN[1][2][3] | C₁₀H₉N[4] | C₁₀H₉N[5] |
| Molecular Weight | 222.08 g/mol [1][2][3] | 143.19 g/mol [4] | 143.18 g/mol [5] |
| Appearance | Off-white to light yellow solid[6] | Liquid[4] | Colorless, oily liquid[5] |
| Boiling Point | 313 °C at 760 mmHg[7] | 143 °C at 34 mmHg[4] | 261-263 °C[5] |
| Melting Point | Not Reported | -80 °C[4] | 9.5 °C[5] |
| Density | Not Reported | 1.052 g/mL at 25 °C[4] | 1.0826 g/mL at 20 °C[5] |
| Flash Point | 143.1 °C[7] | 105 °C (closed cup) | Not Reported |
| LogP (calculated) | 3.31[2] | Not Reported | 2.61[5] |
| pKa | Not Reported | Not Reported | 5.67[5] |
| Storage | Inert atmosphere (2-8°C)[1][6] | Not specified | Not specified |
| SMILES | CC1=C2C(=CC=C1)C(=CC=N2)Br[2] | Cc1cccc2cccnc12[4] | CC1=CC=NC2=CC=CC=C12[5] |
| InChI Key | IDGLXERCZWXTCV-UHFFFAOYSA-N[6] | JRLTTZUODKEYDH-UHFFFAOYSA-N[4] | MUDSDYNRBDKLGK-UHFFFAOYSA-N[5] |
Experimental Protocols
The synthesis and characterization of halogenated quinolines are crucial for their application in medicinal chemistry and materials science. The following protocols are representative of the methodologies employed for this class of compounds.
Synthesis of 4-Bromo-8-methylquinoline
This protocol details a common method for the bromination of a hydroxyquinoline precursor.[6]
Objective: To synthesize 4-Bromo-8-methylquinoline from 8-methyl-4-hydroxyquinoline.
Materials:
-
8-methyl-4-hydroxyquinoline (1.00 equivalent)
-
N,N-dimethylformamide (DMF)
-
Phosphorus tribromide (PBr₃) (1.20 equivalents)
-
Ice-water mixture
-
2 mol/L Sodium Hydroxide (NaOH) solution
Procedure:
-
To a 100 mL round-bottomed flask, add 8-methyl-4-hydroxyquinoline (e.g., 500 mg, 3.14 mmol) and DMF (20 mL).[6]
-
While stirring at room temperature, slowly add phosphorus tribromide (e.g., 851 mg, 3.14 mmol) dropwise to the mixture.[6]
-
Continue stirring the reaction mixture at room temperature for 15 hours.[6]
-
Upon completion, quench the reaction by pouring the mixture into an ice-water bath (100 mL).[6]
-
Adjust the pH of the resulting solution to 10 using a 2 mol/L NaOH solution, which will cause the product to precipitate.[6]
-
Collect the solid product by filtration. This procedure yields 4-bromo-8-methylquinoline as a light yellow solid with a reported yield of approximately 95%.[6]
General Analytical Characterization
To confirm the identity, structure, and purity of the synthesized compound, a suite of standard analytical techniques is employed.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the positions of the bromine and methyl substituents on the quinoline ring by analyzing chemical shifts, splitting patterns, and integration.[8]
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M and M+2 peak, which is a key diagnostic feature for brominated compounds.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of characteristic functional groups and to confirm the aromatic nature of the quinoline scaffold.[8]
Logical and Experimental Workflows
Visualizing synthetic pathways is essential for planning and execution in organic chemistry. The following diagram illustrates the synthesis protocol described in Section 2.1.
Caption: Synthesis workflow for 4-Bromo-8-methylquinoline.
Biological Context and Potential Signaling Pathways
Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[9][10] Halogenated quinolines, in particular, serve as versatile intermediates for developing potent therapeutic agents.[9]
The strategic placement of bromine provides a reactive site for further molecular elaboration via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse pharmacophores.[11] This makes compounds like 8-Bromo-4-methylquinoline valuable starting points for creating libraries of novel compounds for drug screening.
While specific pathway interactions for 8-Bromo-4-methylquinoline are not detailed, derivatives synthesized from analogous bromo-chloro-methylquinolines are being explored as inhibitors of key cancer-related signaling pathways, including:
-
EGFR (Epidermal Growth Factor Receptor) Signaling Pathway [11]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Signaling Pathway [11]
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway [10][11]
The diagram below illustrates a generalized workflow for how a bromo-substituted quinoline scaffold can be diversified to target such biological pathways.
Caption: Drug discovery workflow using a bromo-quinoline scaffold.
References
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-BROMO-8-METHYLQUINOLINE CAS#: 36075-68-0 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
